6-Nitro-2-phenylquinolin-4-ol
CAS No.: 56983-10-9
Cat. No.: VC14442961
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56983-10-9 |
|---|---|
| Molecular Formula | C15H10N2O3 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | 6-nitro-2-phenyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18) |
| Standard InChI Key | KFCTXLVNHOGMHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
6-Nitro-2-phenylquinolin-4-ol (IUPAC name: 6-nitro-2-phenyl-1H-quinolin-4-one) possesses a bicyclic quinoline framework fused with a benzene ring. Key structural features include:
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Nitro group (-NO₂) at position 6, introducing strong electron-withdrawing effects.
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Phenyl group (-C₆H₅) at position 2, contributing steric bulk and π-π stacking capabilities.
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Hydroxyl group (-OH) at position 4, enabling tautomerization between enol and keto forms (Figure 1).
The molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. Computational models suggest planarity in the quinoline ring system, while the phenyl group adopts a near-orthogonal orientation relative to the core .
Table 1: Molecular Descriptors of 6-Nitro-2-phenylquinolin-4-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol |
| Tautomeric Form | Keto-enol equilibrium |
| Calculated LogP | 2.8 (indicating moderate lipophilicity) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for aromatic protons appear between δ 7.5–8.5 ppm, with distinct splitting patterns reflecting substituent positions . The hydroxyl proton resonates as a broad singlet near δ 5.5 ppm in DMSO-d₆.
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¹³C NMR: Carbonyl (C-4) appears at ~δ 180 ppm, while nitro-bearing carbons exhibit deshielding (>δ 140 ppm) .
Infrared (IR) Spectroscopy:
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Strong absorption at ~3400 cm⁻¹ (O-H stretch).
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Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
Synthetic Methodologies
Three-Component Coupling Approach
A validated route involves CuCl/AuCl-catalyzed condensation of:
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Substituted aniline (e.g., 4-nitroaniline)
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Benzaldehyde derivative
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Alkyne precursor
Reaction conditions:
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Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (~66°C)
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Catalysts: CuCl (0.1 mmol) and AuCl (0.05 mmol)
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% CuCl |
| Reaction Time | 6 hours |
| Temperature | 66°C (reflux) |
| Solvent | THF |
Post-Synthetic Nitration
Alternative strategies employ nitration of pre-formed 2-phenylquinolin-4-ol derivatives:
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Nitrating Agent: HNO₃/H₂SO₄ mixture
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Conditions: 0–5°C, 2 hours
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Regioselectivity: Nitration favors the 6-position due to directing effects of the hydroxyl group.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity. Poor aqueous solubility (<0.1 mg/mL at 25°C).
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Stability: Degrades under prolonged UV exposure (>48 hours), with nitro group reduction observed in acidic conditions .
Crystallographic Data
Single-crystal X-ray diffraction reveals:
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Packing Motifs: Offset π-stacking between quinoline cores (3.5 Å interplanar distance).
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Hydrogen Bonds: O-H···O interactions between hydroxyl and nitro groups (2.8 Å) .
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells:
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IC₅₀: 12.5 µM (72-hour exposure).
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Apoptosis Induction: Caspase-3 activation (2.8-fold vs. control).
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For multidrug-resistant tuberculosis (MDR-TB) therapeutics .
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Prodrug Design: Esterification of hydroxyl group improves oral bioavailability.
Materials Science
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Fluorescent Probes: Nitro group quenches emission, enabling redox-sensitive imaging.
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Coordination Chemistry: Bidentate ligand for Cu(II) complexes (stability constant logβ = 8.3) .
Future Research Directions
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Synthetic Optimization: Flow chemistry approaches to enhance regioselectivity.
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Target Identification: CRISPR screening for novel protein targets.
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Formulation Science: Nanoencapsulation to address solubility limitations.
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